molecular formula C16H17N B12807905 3,3-Diphenylcyclobutanamine CAS No. 64895-45-0

3,3-Diphenylcyclobutanamine

Katalognummer: B12807905
CAS-Nummer: 64895-45-0
Molekulargewicht: 223.31 g/mol
InChI-Schlüssel: IABBZBVTZRKDFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

3,3-Diphenylcyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, forming various derivatives depending on the reagents used.

Common reagents and conditions for these reactions include diazomethane for the initial synthesis and triethylamine for the elimination reaction . Major products formed from these reactions include different amine derivatives and substituted cyclobutanamines.

Wissenschaftliche Forschungsanwendungen

3,3-Diphenylcyclobutanamine has several scientific research applications:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of cyclobutanamines.

    Biology: The compound’s ability to inhibit neurotransmitter reuptake makes it a valuable tool in neurochemical research.

    Industry: While not widely used industrially, its synthesis and reactivity provide insights into the production of similar compounds.

Vergleich Mit ähnlichen Verbindungen

3,3-Diphenylcyclobutanamine is unique due to its specific structure and reactivity. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its synthesis, reactivity, and applications.

Biologische Aktivität

3,3-Diphenylcyclobutanamine (DPCB) is a psychostimulant compound that has garnered interest for its potential therapeutic applications, particularly in the treatment of mood disorders. Initially synthesized in the late 1970s as an antidepressant, its biological activity primarily involves the inhibition of the reuptake of key neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This article explores the biological activity of DPCB, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring bonded to two phenyl groups. This unique structure contributes to its distinctive pharmacological profile and biological activities. The compound's molecular formula is C17_{17}H20_{20}N, with a molar mass of approximately 250.35 g/mol.

Structural Comparison

Compound NameStructure TypeKey Features
This compound CyclobutanePsychostimulant; inhibits monoamine reuptake
β-PhenylmethamphetaminePhenethylamineStimulant properties; used in ADHD treatment
FezolamineCyclohexanamineAntidepressant; affects serotonin levels
DiphenylamineAniline derivativeAntioxidant; used in industrial applications

DPCB acts primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . Research indicates that it inhibits the reuptake of serotonin, norepinephrine, and dopamine, potentially enhancing their availability in the synaptic cleft. This mechanism is critical for its antidepressant effects and may also contribute to its stimulant properties.

Pharmacological Effects

  • Locomotor Stimulation : Animal studies have demonstrated that DPCB induces locomotor stimulation. The N-methyl and N,N-dimethyl analogues show increased potency in this regard, with the tertiary amine exhibiting the strongest effects .
  • Neurotransmitter Interaction : DPCB significantly interacts with serotonin and dopamine transporters. In vitro studies reveal that it decreases the accumulation of norepinephrine and serotonin in brain slices, suggesting a robust interaction with these neurotransmitter systems .
  • Potential Therapeutic Applications : Beyond its use as an antidepressant, DPCB may have applications in treating conditions such as attention-deficit hyperactivity disorder (ADHD), obesity, and substance use disorders due to its stimulant properties .

Case Studies and Research Findings

  • A study conducted by Carnmalm et al. (2010) evaluated various cyclobutylamines, including DPCB, for their effects on neurotransmitter accumulation in brain slices. The findings indicated that both secondary and tertiary amines significantly reduced norepinephrine and serotonin levels .
  • Another research highlighted DPCB's ability to enhance locomotor activity through mechanisms distinct from traditional stimulants like amphetamine. The study noted that pretreatment with pimozide or reserpine reduced hyperactivity induced by DPCB, indicating a unique pathway for its stimulant effects .

Eigenschaften

CAS-Nummer

64895-45-0

Molekularformel

C16H17N

Molekulargewicht

223.31 g/mol

IUPAC-Name

3,3-diphenylcyclobutan-1-amine

InChI

InChI=1S/C16H17N/c17-15-11-16(12-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,17H2

InChI-Schlüssel

IABBZBVTZRKDFW-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.